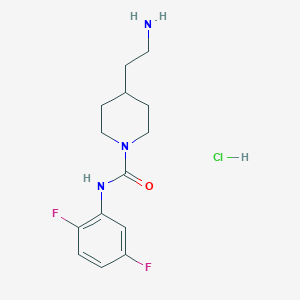

4-(2-aminoethyl)-N-(2,5-difluorophenyl)piperidine-1-carboxamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound has been described in the literature . Starting from a screening hit, a set of analogs was synthesized based on a 4-(2-aminoethyl)piperidine core . The yield of the final product was reported to be 69% .Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a common feature in many bioactive compounds . The presence of the 2,5-difluorophenyl group and the carboxamide group may contribute to its potential biological activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in detail in the literature . The reactions likely involve the formation of the piperidine ring and the attachment of the 2,5-difluorophenyl and carboxamide groups .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis Techniques : Piperidine-4-carboxylic acid and ethyl carbonochloridate were used as starting materials for synthesizing related compounds like (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. This process involved amidation, Friedel-Crafts acylation, and hydration, yielding a reasonable overall yield of 62.4% (Zheng Rui, 2010).

Applications in Pharmacology

CGRP Receptor Antagonist : A derivative, (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, has been developed as a potent calcitonin gene-related peptide (CGRP) receptor antagonist. This compound was synthesized on a multikilogram scale, indicating its potential for large-scale pharmaceutical use (Reginald O. Cann et al., 2012).

Rho Kinase Inhibitor for CNS Disorders : N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor with a related structure, is under investigation for treating central nervous system disorders. Its synthesis process is scalable and has been optimized for high purity and yield (Daiyan Wei et al., 2016).

Potential Antipsychotic Agents : Heterocyclic analogues of related compounds were evaluated as potential antipsychotic agents. These analogues showed promising in vitro and in vivo activities, including binding to dopamine and serotonin receptors (M. H. Norman et al., 1996).

Anti-Acetylcholinesterase Activity : 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, structurally related to the compound , exhibited significant anti-acetylcholinesterase activity. This indicates potential use in treating conditions like Alzheimer's disease (H. Sugimoto et al., 1990).

Allosteric Modulators for the CB1 Receptor : Compounds like 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide have been studied as allosteric modulators for the CB1 cannabinoid receptor, highlighting the potential for therapeutic applications in this area (Leepakshi Khurana et al., 2014).

Mecanismo De Acción

Propiedades

IUPAC Name |

4-(2-aminoethyl)-N-(2,5-difluorophenyl)piperidine-1-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F2N3O.ClH/c15-11-1-2-12(16)13(9-11)18-14(20)19-7-4-10(3-6-17)5-8-19;/h1-2,9-10H,3-8,17H2,(H,18,20);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNTXRKHWLRMPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCN)C(=O)NC2=C(C=CC(=C2)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClF2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-aminoethyl)-N-(2,5-difluorophenyl)piperidine-1-carboxamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-methyl-N1-[[4-[4-(1-methylethoxy)phenyl]-1H-pyrrol-3-yl]methyl]-1,2-ethanediamine,trihydrochloride](/img/structure/B2633682.png)

![3-(4-Chlorophenyl)-5-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2633684.png)

![1-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-phenoxyethanone](/img/structure/B2633690.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2633697.png)